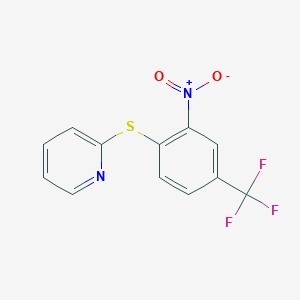

2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential properties and reactivity of the compound . For instance, the electrophilic nitration of related heterocyclic compounds has been studied, which could suggest similar reactivity for the nitration of the benzene ring in the target compound . Additionally, the presence of a pyridyl group in the molecule is common in coordination chemistry, as seen in the hexanuclear Ni(II) complex involving a pyridine derivative . The trifluoromethyl group is a common substituent known to influence the electronic properties of aromatic compounds, as seen in the crystal structure of a related nitrobenzenesulfonamide compound .

Synthesis Analysis

While the exact synthesis of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is not detailed in the provided papers, the synthesis of related compounds involves electrophilic aromatic substitution reactions such as nitration . The presence of a pyridylthio group could be introduced through a nucleophilic aromatic substitution, given the right conditions and precursors. The synthesis of related compounds often requires careful control of reaction conditions to obtain the desired regioselectivity and to protect sensitive functional groups .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents on the aromatic ring can significantly affect the overall geometry of the molecule. For example, the dihedral angle between the planes of the outer rings in a trinitro derivative of benzodioxinopyridine was found to be 174.65(8) degrees, which indicates a nearly planar structure . The orientation of nitro groups can also vary, affecting the molecular conformation and potentially the reactivity of the compound . In the case of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, similar structural considerations would be relevant, especially the orientation of the nitro and trifluoromethyl groups with respect to the pyridylthio moiety.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the nitro group, which is a common participant in electrophilic and nucleophilic substitution reactions. The pyridylthio group could also engage in coordination chemistry, forming complexes with metal ions, as seen in the hexanuclear Ni(II) complex study . The trifluoromethyl group is generally considered to be an electron-withdrawing group, which could influence the reactivity of the benzene ring towards further substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene can be inferred from related compounds. Nitro groups tend to increase the density and melting point of aromatic compounds . The trifluoromethyl group is known to impart a significant dipole moment to molecules, which could affect solubility and boiling point . The presence of hydrogen bond donors or acceptors, such as in the pyridylthio group, would influence the compound's solubility in various solvents and its ability to form crystal structures stabilized by hydrogen bonding .

Applications De Recherche Scientifique

Organic Synthesis Applications

One significant application of compounds related to "2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene" is in the field of organic synthesis. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated to yield nitroaniline derivatives, which serve as precursors for the synthesis of various heterocyclic compounds such as benzimidazoles, quinoxalines, and benzotriazoles. These findings indicate the potential of nitro-substituted benzene derivatives in synthesizing compounds with various applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Molecular Electronics

Another interesting application is in the realm of molecular electronics. Molecules containing nitroamine redox centers, similar in structure to the 2-nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, have been used in electronic devices to exhibit negative differential resistance and significant on-off peak-to-valley ratios. This suggests the potential of such nitro-substituted benzene derivatives in developing high-performance electronic devices (Chen et al., 1999).

Crystal Structure Analysis

In crystal structure analysis, derivatives of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene have been used to form complex molecular structures. For example, the reaction of a similar compound with silver nitrate produced a centrosymmetric binuclear complex, showcasing the compound's ability to participate in complex formation. Such studies are crucial for understanding the bonding and structural characteristics of molecular complexes, which can have implications in catalysis, materials science, and nanotechnology (Song & Rui-feng, 2005).

Propriétés

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNASCJDCQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351278 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389084-12-2 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![Methyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1300069.png)

![(3'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300070.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1300075.png)

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)